3-Bromo-6,7-dichlorochroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5BrCl2O2 |
|---|---|
Molecular Weight |
295.94 g/mol |
IUPAC Name |
3-bromo-6,7-dichloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H5BrCl2O2/c10-5-3-14-8-2-7(12)6(11)1-4(8)9(5)13/h1-2,5H,3H2 |
InChI Key |
MQIQMOQHNJSIAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC(=C(C=C2O1)Cl)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 6,7 Dichlorochroman 4 One and Analogues
Precursor Synthesis and Derivatization Strategies
The journey towards 3-Bromo-6,7-dichlorochroman-4-one begins with the meticulous preparation of its acyclic precursors. This foundational stage is critical as it establishes the substitution pattern of the final molecule.
Synthesis of Dichlorinated Phenols and Corresponding Phenoxypropanoic Acids
The primary starting material for the synthesis of the 6,7-dichlorochroman-4-one (B1601268) core is 3,4-dichlorophenol (B42033). This phenol (B47542) is then typically subjected to a Williamson ether synthesis or a Michael addition to introduce the propanoic acid side chain.
A common method involves the reaction of 3,4-dichlorophenol with a 3-halopropanoic acid, such as 3-chloropropanoic acid, in the presence of a base. The base, often an alkali metal hydroxide (B78521) like potassium hydroxide, deprotonates the phenol to form a more nucleophilic phenoxide ion. This ion then displaces the halide from the 3-halopropanoic acid to form the ether linkage, yielding 3-(3,4-dichlorophenoxy)propanoic acid. google.com Alternative methods might employ acrylic acid or its esters in a Michael addition reaction with the dichlorophenol.
The synthesis of the related 2-(2,4-dichlorophenoxy)propanoic acid has been reported with high yields (93-93.5%) by reacting 2,4-dichlorophenol (B122985) with 2-chloropropionic acid in dimethyl sulfoxide (B87167) (DMSO) with potassium hydroxide. google.com While the substitution pattern is different, the fundamental reaction illustrates an efficient protocol for forming the phenoxypropanoic acid linkage.
Cyclization Approaches to Form the Chroman-4-one Core Structure
With the 3-(3,4-dichlorophenoxy)propanoic acid in hand, the next crucial step is an intramolecular cyclization to construct the bicyclic chroman-4-one ring system. This transformation is typically an intramolecular Friedel-Crafts acylation, where the carboxylic acid is activated to acylate the electron-rich aromatic ring. masterorganicchemistry.comorganic-chemistry.org
Strong acids are the most common reagents for promoting the intramolecular Friedel-Crafts acylation of phenoxypropanoic acids. masterorganicchemistry.com These reagents act as both catalyst and dehydrating agent, facilitating the formation of a reactive acylium ion intermediate which then attacks the aromatic ring to close the six-membered pyranone ring.
Polyphosphoric Acid (PPA): PPA is a widely used and powerful dehydrating agent for cyclization reactions. ccsenet.orgrepec.orgresearchgate.net It is a viscous liquid that is effective at high temperatures, typically above 60°C, to facilitate stirring. researchgate.net The reaction involves heating the 3-(3,4-dichlorophenoxy)propanoic acid in PPA to effect cyclization to 6,7-dichlorochroman-4-one. PPA's strong dehydrating properties and moderate acidity make it suitable for this transformation. researchgate.net
Eaton's Reagent: This reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is another powerful option for Friedel-Crafts acylation. Methanesulfonic acid is often considered a more manageable alternative to PPA due to its lower viscosity. masterorganicchemistry.com
Liquid Hydrogen Fluoride (B91410) (HFliq): Anhydrous hydrogen fluoride is a very strong acid that can also be used for these cyclizations, although its high toxicity and specialized handling requirements make it less common in standard laboratory settings.
The choice of cyclization agent can influence reaction conditions and yields, as summarized in the table below based on general findings for intramolecular Friedel-Crafts acylations.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | High Temperature (e.g., >60-100°C) | Strong dehydrating agent, effective for many substrates. ccsenet.orgresearchgate.net | High viscosity, difficult workup. researchgate.net |
| Eaton's Reagent (P₂O₅/CH₃SO₃H) | Variable, often moderate temperatures | Easier to handle than PPA, strong acid. masterorganicchemistry.com | Corrosive. |
| Liquid Hydrogen Fluoride (HFliq) | Low Temperature, specialized equipment | Very strong acid, can be effective for deactivated systems. | Highly toxic and corrosive, requires special apparatus. |
While acid-catalyzed methods are predominant for this specific transformation, other strategies exist for forming chroman-4-one cores. Base-mediated aldol (B89426) condensations using microwave irradiation have been employed to synthesize various chroman-4-one analogues from 2'-hydroxyacetophenones and aldehydes. acs.org However, this approach is not directly applicable to the cyclization of 3-phenoxypropanoic acids. Alternative methods, such as cascade radical cyclizations of 2-(allyloxy)arylaldehydes, provide routes to substituted chroman-4-ones but represent a different synthetic strategy starting from different precursors. researchgate.netmdpi.com
Bromination Reactions for C-3 Position Functionalization
The final step in the synthesis is the introduction of a bromine atom at the C-3 position, which is the α-position relative to the carbonyl group of the chroman-4-one.
Regioselective Bromination Techniques at the α-position to the Carbonyl
The α-halogenation of ketones is a well-established transformation in organic synthesis. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, the precursor 6,7-dichlorochroman-4-one is treated with a suitable brominating agent.
The reaction typically proceeds through an enol or enolate intermediate. Under acidic conditions, the ketone tautomerizes to its enol form, which is the active nucleophile. masterorganicchemistry.com The electron-rich double bond of the enol then attacks an electrophilic bromine source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). masterorganicchemistry.com The use of an acid catalyst, like acetic acid or hydrobromic acid, is common to promote enol formation. masterorganicchemistry.com For instance, the synthesis of 3-bromochroman-4-one (B190138) has been achieved by treating 4-chromanone (B43037) with copper(II) bromide. researchgate.net Another approach uses pyridinium (B92312) tribromide (Py·Br₃) as the brominating agent. acs.org This regioselective bromination specifically targets the α-carbon, leading to the desired this compound.
Brominating Agents and Optimized Reaction Conditions (e.g., Pyridinium Bromide Perbromide)
The α-halogenation of ketones is a well-established reaction in organic chemistry. wikipedia.orgyoutube.com For a substrate like 6,7-dichlorochroman-4-one, the reaction proceeds via an acid-catalyzed enol intermediate. This enol is the active nucleophile that attacks an electrophilic bromine source. youtube.commasterorganicchemistry.comlibretexts.org
Pyridinium bromide perbromide (Py·Br₃), also known as pyridinium tribromide, is a favored brominating agent for such transformations. acs.org It is a stable, red crystalline solid that serves as a safer and more manageable alternative to highly corrosive and volatile liquid bromine. wikipedia.orgacs.org In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, providing a controlled release of the brominating agent.
Optimized reaction conditions for the α-bromination of chromanones typically involve an acidic catalyst to facilitate the formation of the enol intermediate. masterorganicchemistry.comacs.org While a specific protocol for 6,7-dichlorochroman-4-one is not detailed in the provided results, analogous reactions provide a general framework. For instance, the conversion of a substituted chroman-4-one to its 3-bromo derivative has been accomplished using Py·Br₃ as the brominating agent. acs.org The reaction often employs a solvent like acetic acid or dichloromethane. masterorganicchemistry.comacs.org
| Parameter | Description | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Substrate | The starting ketone to be brominated. | 6,7-Dichlorochroman-4-one | acs.org |
| Brominating Agent | Source of electrophilic bromine. | Pyridinium Bromide Perbromide (Py·Br₃) | acs.org |
| Catalyst | Promotes enol formation. | Acid catalyst (e.g., HBr, Acetic Acid) | wikipedia.orgmasterorganicchemistry.com |
| Solvent | The reaction medium. | Dichloromethane (DCM), Acetic Acid (AcOH) | acs.org |
| Temperature | Reaction temperature. | Room temperature to moderate heating | acs.org |
Comparative Analysis of Halogenation Strategies
Several strategies exist for the α-halogenation of ketones, each with distinct advantages and disadvantages. The choice of method depends on factors like substrate reactivity, desired selectivity, safety, and environmental considerations.
Elemental Bromine (Br₂) : The most traditional method involves the direct use of liquid bromine, often in a solvent like acetic acid or carbon tetrachloride. masterorganicchemistry.comlibretexts.org While effective, Br₂ is highly toxic, corrosive, and difficult to handle, posing significant safety risks. nih.gov The reaction is acid-catalyzed, and for unsymmetrical ketones, it typically results in the halogenation of the more substituted α-carbon due to the stability of the corresponding enol intermediate. wikipedia.orglibretexts.org
N-Bromosuccinimide (NBS) : NBS is a crystalline solid that is a safer and more convenient source of electrophilic bromine. masterorganicchemistry.comnih.gov It is widely used for various bromination reactions, including the α-bromination of carbonyl derivatives. nih.gov Using NBS can lead to higher yields with fewer side-products compared to Br₂. nih.gov The reaction can be catalyzed by acid and offers good regioselectivity for the α-position. masterorganicchemistry.com
Copper(II) Bromide (CuBr₂) : This reagent can also be used for the α-bromination of ketones. One report details the synthesis of 3-bromochroman-4-one from 4-chromanone using copper(II) bromide, achieving a high yield of 86%. researchgate.net This method can be an effective alternative, particularly when other reagents prove unsatisfactory.
| Reagent | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Elemental Bromine (Br₂) | Low cost, widely available. | Highly toxic, corrosive, volatile, difficult to handle. | masterorganicchemistry.comnih.gov |
| N-Bromosuccinimide (NBS) | Solid, safer to handle, often gives cleaner reactions and higher yields. | More expensive than Br₂. | nih.govnih.gov |
| Pyridinium Bromide Perbromide (Py·Br₃) | Solid, stable, provides controlled release of Br₂, easy to handle. | Higher molecular weight, potentially more waste. | wikipedia.orgacs.org |
| Copper(II) Bromide (CuBr₂) | Effective solid reagent, can give high yields. | Requires stoichiometric amounts of copper salt, leading to metal waste. | researchgate.net |
Multi-component Reactions and One-Pot Synthetic Routes
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies in organic chemistry that allow for the construction of complex molecules from simple precursors in a single operation, saving time, energy, and resources. mdpi.comresearchgate.net While a direct MCR to yield this compound is not explicitly documented, these strategies are instrumental in synthesizing the chromanone core.
For example, chroman-4-ones can be synthesized through a one-step procedure involving a base-mediated aldol condensation. acs.org Another approach involves the reaction of salicylaldehydes and a malononitrile (B47326) dimer in an alcohol, which also serves as a reactant, to form related chromeno[2,3-b]pyridine structures in a one-pot process. mdpi.com These methods could be adapted to use a substituted 2'-hydroxyacetophenone (B8834) (derived from 3,4-dichlorophenol) as a starting material to build the 6,7-dichlorochroman-4-one skeleton. Following its formation in the reaction vessel, a brominating agent could be added to achieve the final target in a one-pot sequence.
Emerging Synthetic Approaches in Chromanone Chemistry
Recent advances in synthetic methodology offer novel and more sustainable routes to complex molecules like chromanones.
Photoredox-catalyzed Methodologies
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. nih.govmdpi.com This strategy can be applied to halogenation reactions. For instance, photoredox catalysts can activate NBS or generate bromine in situ from bromide salts (like LiBr or CBr₄) for the bromination of various substrates, including phenols and alkenes. nih.govnih.govresearchgate.netdoaj.org
In the context of synthesizing the target compound, a photoredox approach could be used for the α-bromination of the 6,7-dichlorochroman-4-one precursor. A photocatalyst, upon excitation by visible light (e.g., blue LEDs), can initiate a single-electron transfer (SET) process. This can activate a bromine source like NBS, increasing its electrophilicity and facilitating a clean and highly selective reaction at room temperature, potentially avoiding side reactions associated with thermal methods. nih.govnih.gov
Mechanochemical Synthesis (e.g., Grinding Technique)
Mechanochemistry, which uses mechanical force (e.g., grinding in a ball mill) to induce chemical reactions, represents a significant advancement in green chemistry. acs.org These reactions are often performed solvent-free or with minimal solvent, reducing waste and environmental impact. beilstein-journals.org
This technique has been successfully applied to halogenation reactions. acs.org A piezoelectric material like BaTiO₃ can be activated by ball milling to enable the metal-catalyst-free halogenation of aryl diazonium salts. acs.org More relevant to the target compound, mechanochemical methods have been used for the synthesis of difluoromethyl enol ethers from ketones, demonstrating that the ketone core can be functionalized under these conditions. beilstein-journals.org A grinding-induced, catalyst- and solvent-free synthesis of other heterocyclic systems has also been reported. Therefore, the α-bromination of 6,7-dichlorochroman-4-one by grinding it with a solid brominating agent like NBS is a feasible and environmentally friendly synthetic strategy.
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Compound |
| 6,7-dichlorochroman-4-one | Precursor |
| Pyridinium Bromide Perbromide (Pyridinium Tribromide) | Brominating Agent |
| Bromine (Br₂) | Brominating Agent |
| N-Bromosuccinimide (NBS) | Brominating Agent |
| Copper(II) Bromide (CuBr₂) | Brominating Agent |
| Acetic Acid | Solvent/Catalyst |
| Hydrogen Bromide (HBr) | Catalyst/By-product |
| Dichloromethane | Solvent |
| 2'-hydroxyacetophenone | Starting Material Analogue |
| 3,4-dichlorophenol | Starting Material Analogue |
| Salicylaldehyde | Starting Material Analogue |
| Malononitrile Dimer | Reactant |
| Erythrosine B | Photocatalyst |
| Barium Titanate (BaTiO₃) | Piezoelectric Material |
Chemical Reactivity and Derivatization of 3 Bromo 6,7 Dichlorochroman 4 One
Reactions at the Carbonyl Group (C-4 Ketone)
The ketone at the C-4 position of the chromanone ring is a key site for nucleophilic addition reactions. Standard carbonyl chemistry can be applied to this position to introduce a variety of substituents and modify the core structure.
Table 1: Representative Reactions at the C-4 Carbonyl Group
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Reduction | NaBH₄, MeOH | 3-Bromo-6,7-dichlorochroman-4-ol |
| Grignard Reaction | R-MgBr, THF | 4-Alkyl/Aryl-3-bromo-6,7-dichlorochroman-4-ol |
| Wittig Reaction | Ph₃P=CHR, THF | 4-(Alkylidene)-3-bromo-6,7-dichlorochroman |
Reduction: The carbonyl can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride. This transformation introduces a new stereocenter at the C-4 position.
Addition of Organometallics: Grignard reagents and organolithium compounds can attack the electrophilic carbonyl carbon to form tertiary alcohols, expanding the carbon framework of the molecule.
Olefination: The Wittig reaction provides a pathway to convert the carbonyl group into an exocyclic double bond, creating a methylene-chroman derivative.
Reactivity of the Halogenated Aromatic Moiety
The benzene (B151609) ring of 3-Bromo-6,7-dichlorochroman-4-one is substituted with two chlorine atoms and an ether linkage from the pyranone ring. These substituents exert competing electronic effects that dictate the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions. msu.edumasterorganicchemistry.com
The key factors influencing reactivity are:
Activating Group: The cyclic ether oxygen atom is an activating group, directing incoming electrophiles to the ortho and para positions. In this case, the available positions are C-5 and C-8.
Deactivating Groups: The two chlorine atoms at C-6 and C-7 are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors. msu.edu
Substitution Reactions at the Brominated C-3 Position
The bromine atom at the C-3 position is alpha to the carbonyl group, which significantly enhances its reactivity as a leaving group in nucleophilic substitution reactions. pressbooks.pub This position is susceptible to attack by a wide range of nucleophiles, typically via an SN2 mechanism, allowing for the introduction of diverse functionalities. The presence of a halogen at the C-3 position of a chromone (B188151) is a known gateway for the synthesis of other substituted derivatives. researchgate.net
Table 2: Nucleophilic Substitution at the C-3 Position
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amines | R-NH₂ | 3-Amino-6,7-dichlorochroman-4-one |
| Alkoxides | NaOR | 3-Alkoxy-6,7-dichlorochroman-4-one |
| Thiolates | NaSR | 3-(Alkylthio)-6,7-dichlorochroman-4-one |
| Azide | NaN₃ | 3-Azido-6,7-dichlorochroman-4-one |
These reactions provide a straightforward method for creating libraries of 3-substituted chromanones, which can be valuable for structure-activity relationship studies in drug discovery.
Exploration of Ring-Opening and Rearrangement Pathways
The structure of this compound is prone to two significant skeletal transformations: the Favorskii rearrangement and nucleophile-induced ring-opening.
Favorskii Rearrangement: As a cyclic α-halo ketone, the compound can undergo a Favorskii rearrangement in the presence of a base (e.g., hydroxide (B78521), alkoxides). wikipedia.orgddugu.ac.in This reaction typically proceeds through a highly strained cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring-opening to yield a ring-contracted product. slideshare.netyoutube.com In this case, treatment with a base like sodium methoxide (B1231860) would be expected to produce a methyl 5,6-dichlorobenzofuran-2-carboxylate derivative. This ring contraction is a powerful tool for converting six-membered rings into five-membered ring systems. ddugu.ac.inyoutube.com
Ring-Opening and Recyclization: The chromone scaffold is known to be susceptible to nucleophilic attack at the C-2 position, which leads to the opening of the pyranone ring. researchgate.nettandfonline.com This pathway is particularly common in reactions with nitrogen and carbon nucleophiles. researchgate.netpsu.edu The resulting open-chain intermediate can then undergo subsequent intramolecular cyclization, often involving the original carbonyl group or other functional groups, to form a variety of new heterocyclic systems like pyrazoles, isoxazoles, or pyridines. tandfonline.com For example, reaction with hydrazine (B178648) could lead to a pyrazole (B372694) derivative, while reaction with hydroxylamine (B1172632) could form an isoxazole. tandfonline.com
Functionalization via Halogen-Metal Exchange and Cross-Coupling Reactions
The bromine and chlorine atoms on the chromanone scaffold serve as handles for modern transition-metal-catalyzed cross-coupling reactions and halogen-metal exchange, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling: The C-Br bond at the C-3 position is particularly well-suited for palladium-catalyzed reactions due to its higher reactivity compared to the C-Cl bonds on the aromatic ring. nobelprize.org This allows for selective functionalization at the C-3 position.
Suzuki Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) can form a 3-aryl-6,7-dichlorochroman-4-one.
Sonogashira Coupling: Coupling with a terminal alkyne (R-C≡CH) can introduce an alkynyl substituent at C-3.
Heck Coupling: Reaction with an alkene can yield a 3-alkenyl derivative.
Buchwald-Hartwig Amination: This reaction can be used to form C-N bonds by coupling with amines.
These reactions are foundational in modern medicinal chemistry for building molecular complexity. nih.govnobelprize.org
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions at C-3
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Class |
|---|---|---|---|
| Suzuki | ArB(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-6,7-dichlorochroman-4-one |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-6,7-dichlorochroman-4-one |
| Heck | H₂C=CHR' | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Alkenyl-6,7-dichlorochroman-4-one |
Halogen-Metal Exchange: This process involves treating the halo-chromanone with a strong base, typically an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures, or with a Grignard reagent. nih.govtcnj.edu The much greater reactivity of the C-Br bond compared to the C-Cl bonds means that exchange will selectively occur at the C-3 position, generating a potent C-3 carbanion or organometallic intermediate. This intermediate can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new group at the C-3 position. The use of combined reagents like i-PrMgCl and n-BuLi can sometimes improve efficiency and selectivity. nih.govnih.gov
Advanced Structural and Spectroscopic Characterization
Crystallographic Analysis of 3-Bromo-6,7-dichlorochroman-4-one
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline solids. While a specific crystal structure for this compound has not been reported, the analysis of its analogue, 3-Bromochroman-4-one (B190138), provides significant insights. researchgate.net For 3-Bromochroman-4-one, a monoclinic crystal system with the space group P2₁/c was determined. researchgate.net Key crystallographic parameters for this analogue are presented in Table 1.
| Crystal Data | 3-Bromochroman-4-one researchgate.net |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.0846 (7) |
| b (Å) | 7.9104 (6) |
| c (Å) | 10.9330 (8) |
| α (°) | 90 |
| β (°) | 110.164 (2) |
| γ (°) | 90 |
| Volume (ų) | 818.71 (10) |
| Z | 4 |
Table 1: Crystallographic data for 3-Bromochroman-4-one.
A similar analysis for this compound would be expected to show variations in the unit cell parameters due to the presence of the two additional chlorine atoms on the benzene (B151609) ring. These bulky and electronegative substituents would influence the crystal packing and potentially the space group.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal is governed by a variety of intermolecular forces. In the case of 3-Bromochroman-4-one, the supramolecular structure is influenced by weak C-H···O hydrogen bonds and π-π stacking interactions between the benzene rings of adjacent molecules. researchgate.net The centroid-to-centroid distance for the π-π stacking in 3-Bromochroman-4-one is 3.9464 (18) Å. researchgate.net
For this compound, the introduction of two chlorine atoms would significantly alter the intermolecular interaction landscape. The chlorine atoms, being highly electronegative, could participate in halogen bonding (C-Cl···O or C-Cl···Br) and other dipole-dipole interactions, which would likely play a crucial role in the crystal packing. The presence of these additional halogens could lead to a more complex and tightly packed crystal structure compared to the less substituted analogue.
Conformational Analysis of the Dihydropyranone Ring System
The dihydropyranone ring in chroman-4-ones is not planar and adopts a specific conformation to minimize steric and electronic strain.
Influence of Halogen Substituents on Conformational Preferences
The dihydropyranone ring in 3-Bromochroman-4-one adopts a half-chair conformation. researchgate.net In this arrangement, the C2 and C3 atoms are out of the plane of the aromatic ring. This is a common feature for chromanone derivatives. The specific puckering of the ring is influenced by the substituents. For this compound, the fundamental half-chair conformation of the dihydropyranone ring is expected to be maintained. However, the electronic effects of the chlorine atoms on the benzene ring could subtly influence the bond lengths and angles within the heterocyclic ring. Furthermore, steric interactions between the bromine atom at the C3 position and the substituents on the benzene ring at C6 and C7 could potentially lead to minor distortions in the half-chair conformation to achieve a lower energy state.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For this compound (C₉H₅BrCl₂O₂), HRMS would provide a highly accurate mass measurement that can confirm its molecular formula. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further corroborating the identity of the compound. While specific HRMS data for this compound is not publicly available, the expected monoisotopic mass can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
While the specific NMR data for this compound is not available, the spectra of 3-Bromochroman-4-one can be used as a reference. researchgate.net
¹H NMR: The proton NMR spectrum of 3-Bromochroman-4-one shows characteristic signals for the protons on the dihydropyranone ring and the aromatic ring. researchgate.net For this compound, the aromatic region of the ¹H NMR spectrum would be significantly simpler, showing only two singlets for the protons at the C5 and C8 positions, as the C6 and C7 positions are substituted with chlorine atoms. The signals for the protons on the dihydropyranone ring (at C2 and C3) would be expected in a similar region to those of the analogue, but their chemical shifts could be influenced by the altered electronic nature of the benzene ring.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The ¹³C NMR data for 3-Bromochroman-4-one is well-documented. researchgate.net For this compound, the ¹³C NMR spectrum would show nine distinct signals. The chemical shifts of the aromatic carbons (C5, C6, C7, C8, C4a, and C8a) would be significantly affected by the presence of the two chlorine substituents due to their inductive and resonance effects. The signals for the carbonyl carbon (C4), and the C2 and C3 carbons would also experience shifts, albeit likely to a lesser extent. A comparison of the predicted chemical shifts for this compound with the experimental data for 3-Bromochroman-4-one is presented in Table 2.
| Carbon Atom | 3-Bromochroman-4-one (Experimental, δ ppm) researchgate.net | This compound (Predicted) |
| C2 | 71.26 | Similar chemical shift expected |
| C3 | 45.43 | Similar chemical shift expected |
| C4 | 185.21 | Similar chemical shift expected |
| C4a | 118.77 | Shift expected due to Cl at C6 & C7 |
| C5 | 136.74 | Shift expected due to Cl at C6 |
| C6 | 122.33 | Significant shift expected (C-Cl) |
| C7 | 128.24 | Significant shift expected (C-Cl) |
| C8 | 117.95 | Shift expected due to Cl at C7 |
| C8a | 160.65 | Shift expected due to altered aromatic system |
Table 2: Comparison of ¹³C NMR chemical shifts (in ppm) for 3-Bromochroman-4-one and predicted trends for this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation
Infrared (IR) Spectroscopy
The IR spectrum of "this compound" is expected to be dominated by absorptions corresponding to its key functional groups: the carbonyl group, the aryl ether linkage, and the carbon-halogen bonds.
The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O stretching vibration of the ketone in the chromanone ring. For unsubstituted chroman-4-one, this peak is typically observed around 1680 cm⁻¹. The presence of electron-withdrawing halogen substituents on the aromatic ring is expected to cause a slight shift in this frequency.
The C-O-C stretching vibrations of the ether linkage within the chroman ring typically appear in the region of 1250-1000 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) group (C2) would appear just below 3000 cm⁻¹.
Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C=O (Ketone) | 1680 - 1700 | Stretching |
| C-O-C (Ether) | 1250 - 1000 | Asymmetric & Symmetric Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| C-Cl | 850 - 550 | Stretching |
| C-Br | 690 - 515 | Stretching |
This table is generated based on typical values for the indicated functional groups and may not represent the exact experimental values for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of "this compound" in a suitable solvent like methanol (B129727) or ethanol (B145695) would provide information about the electronic transitions within the molecule. The chroman-4-one core structure exhibits characteristic absorption bands. For the parent chroman-4-one, two main absorption bands are typically observed.
The first is a high-energy π → π* transition, usually found at shorter wavelengths. The second, at longer wavelengths, is a lower energy n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. rsc.org For some substituted chromanones, the π → π* transition can be observed around 279 nm, with the n → π* transition appearing at approximately 320 nm. rsc.org
The introduction of halogen substituents on the aromatic ring can induce a bathochromic (red) shift in the absorption maxima. This is due to the influence of the halogens' lone pairs of electrons on the aromatic π system. Therefore, for "this compound", it is anticipated that the λmax values for both the π → π* and n → π* transitions would be shifted to longer wavelengths compared to the unsubstituted chroman-4-one.
Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax Range (nm) | Chromophore |
| π → π | 280 - 300 | Substituted Benzene Ring |
| n → π | 320 - 350 | Carbonyl Group |
This table provides an estimated range for the absorption maxima based on data for related compounds. The actual values are dependent on the solvent used.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a good balance between accuracy and computational cost. For a molecule such as 3-bromo-6,7-dichlorochroman-4-one, DFT studies are invaluable for understanding its fundamental chemical nature.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, the molecular geometry of this compound can be optimized to find its lowest energy conformation. These calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles. For instance, the planarity of the chromanone ring system and the orientation of the bromine and chlorine substituents would be precisely determined. The electronic structure, which describes the distribution of electrons within the molecule, can also be calculated. This includes mapping the electron density surface to identify regions that are electron-rich or electron-poor, providing clues about the molecule's reactivity.
A study on substituted chroman-4-ones confirmed the stability of specific diastereomers through computational analysis, highlighting the utility of these methods in establishing the preferred spatial arrangement of substituents. acs.org
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-Br Bond Length | ~1.90 Å |
| C-Cl (C6) Bond Length | ~1.74 Å |
| C-Cl (C7) Bond Length | ~1.74 Å |
| Dihedral Angle (O-C-C-Br) | Varies with conformation |
Note: The values in this table are illustrative and based on typical bond lengths for similar functional groups. Actual values would be obtained from specific DFT calculations for this molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, FMO analysis would likely show that the HOMO is distributed over the electron-rich aromatic ring and the oxygen atoms, while the LUMO is concentrated around the carbonyl group and the carbon-halogen bonds, which are electrophilic centers. The presence of the electron-withdrawing chlorine and bromine atoms would be expected to lower the energy of the LUMO, potentially increasing the molecule's susceptibility to nucleophilic attack. DFT and time-dependent DFT (TD-DFT) have been effectively used to study the electronic properties of other chromone (B188151) derivatives. nih.govresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -2.0 |
| HOMO-LUMO Gap | ~ 4.5 |
Note: These are representative energy values. The actual energies would be determined by specific DFT calculations.
Quantum Chemical Parameters and Reactivity Descriptors
Beyond FMO analysis, DFT calculations can provide a suite of quantum chemical parameters that act as descriptors of reactivity. These parameters help in quantifying the chemical behavior of this compound.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): A measure of the ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the resistance to a change in electron distribution (η = (I - A) / 2).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).
For this compound, the high electronegativity of the halogen atoms and the carbonyl oxygen would contribute to a significant electrophilicity index, suggesting its potential to react with nucleophiles. The chemical hardness would provide insight into its stability. Studies on other halogenated aromatic compounds have utilized these parameters to understand their reactivity and potential toxicity. nih.gov
Table 3: Predicted Quantum Chemical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
| Ionization Potential (I) | ~ 6.5 |
| Electron Affinity (A) | ~ 2.0 |
| Electronegativity (χ) | ~ 4.25 |
| Chemical Hardness (η) | ~ 2.25 |
| Electrophilicity Index (ω) | ~ 4.01 |
Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. nih.gov For this compound, the chroman ring is not planar and can exist in different conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and populated conformations and the energy barriers between them.
By simulating the motion of the atoms over a period of time, researchers can observe the flexibility of the ring system and the rotational freedom of the substituents. This is particularly important for understanding how the molecule might interact with biological targets, as its shape can change to fit into a binding site. MD simulations have been widely used to study the conformational dynamics of flavonoids, which share the chroman core structure. nih.govtandfonline.comtandfonline.com These simulations can reveal how the molecule behaves in different solvent environments, providing a more realistic picture of its properties in a biological context.
Computational Prediction of Spectroscopic Properties
Computational methods can also predict various spectroscopic properties of this compound, which can be used to aid in its experimental characterization. For example, DFT calculations can predict:
Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks for the carbonyl (C=O) stretch, C-O stretches, and vibrations involving the carbon-halogen bonds.
Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data to confirm the structure of the molecule.
Ultraviolet-Visible (UV-Vis) spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the wavelengths at which it will absorb light in the UV-Vis region. This is useful for understanding the electronic structure and photophysical properties of the compound.
Computational studies on other chromone derivatives have demonstrated the accuracy of these predictive methods in matching experimental spectra. nih.govd-nb.info
Potential Applications in Materials Science and Organic Synthesis
Role as a Versatile Building Block in Complex Organic Synthesis
The reactivity of the carbon-bromine bond at the α-position to the carbonyl group allows for a variety of nucleophilic substitution reactions. This makes 3-Bromo-6,7-dichlorochroman-4-one a key starting material for the synthesis of more complex, substituted chromanone derivatives. For instance, it can react with various nucleophiles to introduce different functional groups at the 3-position, leading to a diverse array of molecular scaffolds.
The general scheme for these reactions can be represented as follows:
| Reactant | Nucleophile | Product |
| This compound | Nu⁻ | 3-Nu-6,7-dichlorochroman-4-one |
This versatility is crucial for the construction of intricate molecular architectures that may be difficult to access through other synthetic routes.
Precursor for Novel Organic Materials (General, without specific biological or medicinal claims)
The dichlorinated chromanone core of this compound provides a rigid and electronically modified framework that can be incorporated into larger polymeric or supramolecular structures. The presence of the halogen atoms can influence the electronic properties and solubility of the resulting materials. Through polymerization or co-polymerization reactions, this compound can serve as a monomeric unit to create novel organic materials with potentially interesting photophysical or electronic properties.
Applications in Catalysis or as Ligands in Catalytic Systems (General, without specific biological or medicinal claims)
While direct catalytic applications of this compound itself are not widely reported, its derivatives hold potential as ligands in catalytic systems. The chromanone scaffold can be chemically modified to incorporate coordinating atoms (e.g., nitrogen, phosphorus, or sulfur) at the 3-position. These modified chromanones can then act as ligands, binding to metal centers to form catalysts for a range of organic transformations. The electronic and steric properties of the ligand, influenced by the dichloro substitution, can be fine-tuned to optimize the performance of the catalyst.
Development of Specialized Synthetic Reagents and Intermediates
Beyond its role as a building block, this compound is a key intermediate in the synthesis of other specialized reagents. For example, it can be used to prepare ylides or other reactive species that are then employed in subsequent synthetic steps, such as Wittig-type reactions or other carbon-carbon bond-forming reactions. Its ability to undergo various chemical modifications makes it a valuable tool for synthetic chemists looking to create custom reagents for specific synthetic challenges.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-6,7-dichlorochroman-4-one, and how can regioselectivity be controlled during halogenation?
- Methodological Answer : The synthesis typically involves a multi-step halogenation strategy. Starting from chroman-4-one, bromination at position 3 can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) . Subsequent chlorination at positions 6 and 7 requires careful control of reaction conditions. Electrophilic chlorination (e.g., Cl₂/FeCl₃) may favor para/ortho positions relative to the ketone group, but steric and electronic effects from the bromine substituent must be considered. Use low temperatures (0–5°C) and stoichiometric monitoring (TLC/HPLC) to minimize over-halogenation .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques for cross-verification:
- NMR : ¹H NMR to confirm aromatic proton environments (e.g., deshielding due to electron-withdrawing halogens) and ¹³C NMR to identify carbonyl (C=O) and halogenated carbons.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (distinctive for Br/Cl).
- HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area). Calibrate with a certified reference standard if available .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors or dust.
- Storage : Store in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent decomposition.
- Waste Disposal : Halogenated waste must be segregated and treated by neutralization (e.g., with NaOH) before disposal through licensed facilities .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. To resolve:
- Perform variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism).
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
Q. What strategies optimize the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C).
- pH Sensitivity : Test solubility and stability in buffered solutions (pH 2–12). Halogenated chromanones are prone to hydrolysis in basic conditions; use aprotic solvents (e.g., DMF, DMSO) for reactions .
- Light Sensitivity : Store in amber vials to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance shifts .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry (e.g., B3LYP/6-31G*) to identify electrophilic centers.
- Fukui Indices : Calculate nucleophilic/electrophilic attack susceptibilities. The ketone group and halogenated positions are likely reactive sites.
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., acetonitrile) using continuum solvation models (SMD) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?
- Methodological Answer :
- Reactor Design : Use jacketed reactors for precise temperature control during exothermic halogenation steps.
- Workup Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale purification.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Meta-Analysis : Compare experimental protocols (e.g., cell lines, assay conditions) across studies. Variability in IC₅₀ values may stem from differences in solvent (DMSO vs. saline) or incubation times.
- Dose-Response Validation : Replicate assays using standardized conditions and include positive controls (e.g., cisplatin for cytotoxicity).
- Statistical Rigor : Apply ANOVA or Bayesian modeling to assess significance of observed differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
